molecular formula C16H16N4OS2 B14987166 2-(2-phenyl-1,3-thiazol-4-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

2-(2-phenyl-1,3-thiazol-4-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B14987166
M. Wt: 344.5 g/mol
InChI Key: UTXDKWMZAYOJGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-phenyl-1,3-thiazol-4-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole and thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenyl-1,3-thiazol-4-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea. For example, 2-phenyl-1,3-thiazole can be prepared by reacting phenacyl bromide with thiourea in the presence of a base such as sodium hydroxide.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. For instance, 5-propyl-1,3,4-thiadiazole can be prepared by reacting propylthiosemicarbazide with acetic anhydride.

    Coupling of Thiazole and Thiadiazole Rings: The final step involves the coupling of the thiazole and thiadiazole rings through an acetamide linkage. This can be achieved by reacting 2-phenyl-1,3-thiazole-4-carboxylic acid with 5-propyl-1,3,4-thiadiazol-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiadiazole rings. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide linkage. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring. Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

    Agriculture: The compound has been investigated for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.

    Materials Science: The compound has been explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(2-phenyl-1,3-thiazol-4-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to disruption of essential biochemical processes in cells.

    DNA Intercalation: The compound may intercalate into DNA, leading to inhibition of DNA replication and transcription.

    Reactive Oxygen Species (ROS) Generation: The compound may induce the generation of reactive oxygen species, leading to oxidative stress and cell death.

Comparison with Similar Compounds

2-(2-phenyl-1,3-thiazol-4-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide can be compared with other similar compounds, such as:

    2-(2-phenyl-1,3-thiazol-4-yl)acetamide: Lacks the thiadiazole ring, which may result in different biological activities and properties.

    N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide: Lacks the thiazole ring, which may result in different biological activities and properties.

    2-(2-phenyl-1,3-thiazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Contains a methyl group instead of a propyl group, which may result in different biological activities and properties.

The uniqueness of this compound lies in its specific combination of thiazole and thiadiazole rings, as well as the presence of the propyl group, which may contribute to its distinct biological activities and properties.

Properties

Molecular Formula

C16H16N4OS2

Molecular Weight

344.5 g/mol

IUPAC Name

2-(2-phenyl-1,3-thiazol-4-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C16H16N4OS2/c1-2-6-14-19-20-16(23-14)18-13(21)9-12-10-22-15(17-12)11-7-4-3-5-8-11/h3-5,7-8,10H,2,6,9H2,1H3,(H,18,20,21)

InChI Key

UTXDKWMZAYOJGW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.